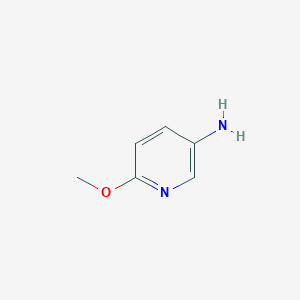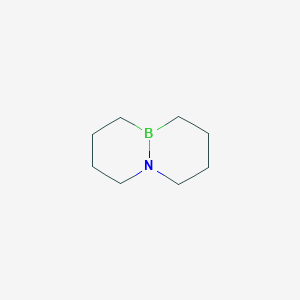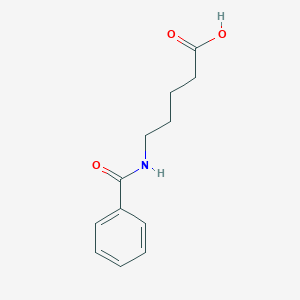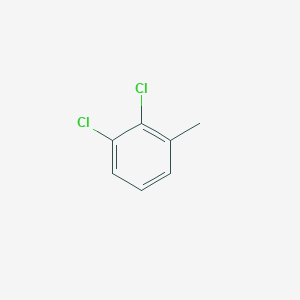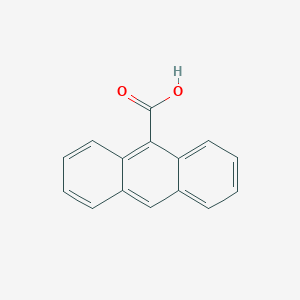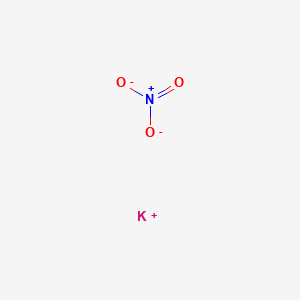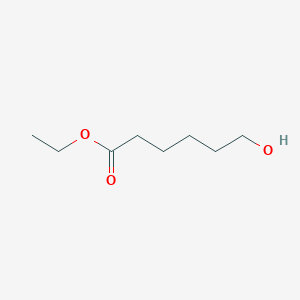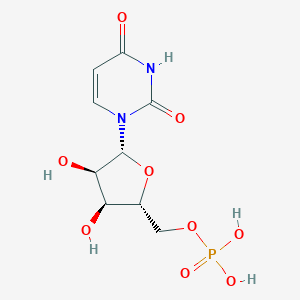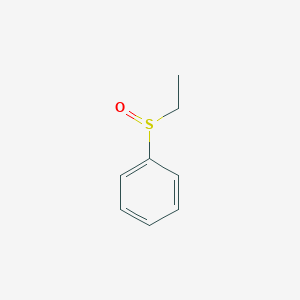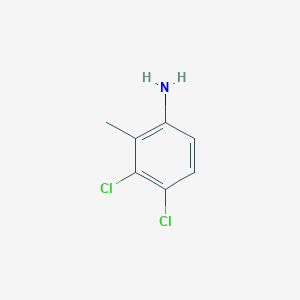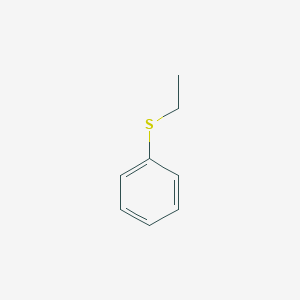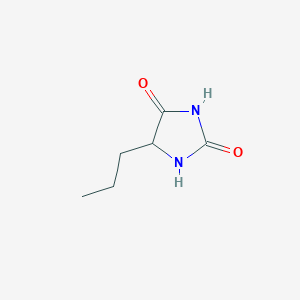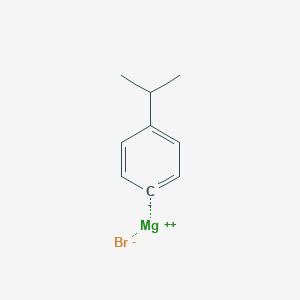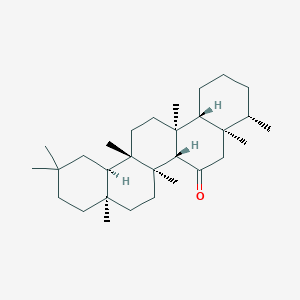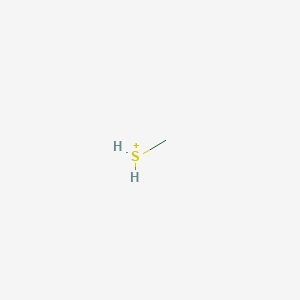
Methylsulfide anion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfide anion is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, environmental science, and material science. This compound is known for its unique properties, including its ability to act as a nucleophile and its high reactivity towards electrophiles. In
作用機序
Methylsulfide anion acts as a nucleophile due to the presence of a lone pair of electrons on the sulfur atom. It can react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Additionally, it can act as a reducing agent through the transfer of its lone pair of electrons to an oxidizing agent.
生化学的および生理学的効果
Methylsulfide anion has been shown to have various biochemical and physiological effects. In one study, it was found to have anti-inflammatory effects in a mouse model of colitis. It has also been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using methylsulfide anion in lab experiments is its high reactivity towards electrophiles, which allows for efficient synthesis of organic compounds. However, its high reactivity can also be a limitation, as it can react with unwanted species in the reaction mixture. Additionally, its strong nucleophilic character can make it difficult to control the reaction conditions.
将来の方向性
There are several future directions for the study of methylsulfide anion. One area of interest is its potential role in the global sulfur cycle and climate regulation. Additionally, its anti-inflammatory and antimicrobial properties make it a promising candidate for the development of new drugs. Further studies are needed to explore its potential applications in these areas and to develop new synthetic methods for its preparation.
合成法
Methylsulfide anion can be synthesized through various methods, including the reaction of dimethyl sulfide with strong bases such as sodium hydride or potassium tert-butoxide. Another method involves the reaction of methyl iodide with sodium sulfide in the presence of a phase-transfer catalyst. Additionally, methylsulfide anion can be generated in situ through the reaction of dimethyl sulfide with metal hydrides or metal alkoxides.
科学的研究の応用
Methylsulfide anion has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a nucleophile in the synthesis of peptides and other organic compounds. It has also been used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
In environmental science, methylsulfide anion has been studied for its potential role in the global sulfur cycle. It is known to be produced by marine phytoplankton and has been suggested to play a role in cloud formation and climate regulation.
特性
CAS番号 |
17302-63-5 |
|---|---|
製品名 |
Methylsulfide anion |
分子式 |
CH5S+ |
分子量 |
49.12 g/mol |
IUPAC名 |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChIキー |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
正規SMILES |
C[SH2+] |
その他のCAS番号 |
17302-63-5 |
同義語 |
Methylsulfide anion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



